Cas no 110788-52-8 (Ethanone,1-(3,4-dimethyl-2-pyridinyl)-)

Ethanone,1-(3,4-dimethyl-2-pyridinyl)- structure
110788-52-8 structure
Product Name:Ethanone,1-(3,4-dimethyl-2-pyridinyl)-
CAS No:110788-52-8
MF:C9H11NO
MW:149.189742326736
CID:128951
PubChem ID:23003457
Update Time:2025-04-18

Ethanone,1-(3,4-dimethyl-2-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(3,4-dimethyl-2-pyridinyl)-
    • 1-(3,4-dimethylpyridin-2-yl)ethanone
    • Ethanone,1-(3,4-dimethyl-2-pyridinyl)-)
    • 1-(3,4-DIMETHYL-2-PYRIDINYL)-ETHANONE
    • 1-(3,4-DIMETHYLPYRIDIN-2-YL)ETHAN-1-ONE
    • ETHANONE,1-(3,4-DIMETHYL-2-PYRIDINYL)
    • AKOS006329759
    • SCHEMBL6169072
    • CTTNXBRQVFGEAR-UHFFFAOYSA-N
    • 110788-52-8
    • 2-Acetyl-3,4-dimethylpyridine
    • AB50233
    • MDL: MFCD09263923
    • Inchi: 1S/C9H11NO/c1-6-4-5-10-9(7(6)2)8(3)11/h4-5H,1-3H3
    • InChI Key: CTTNXBRQVFGEAR-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(C)=C(C)C=CN=1

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 1.90100

Ethanone,1-(3,4-dimethyl-2-pyridinyl)- Related Literature

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